molecular formula C17H16N2 B014777 1-Benzhydrylazetidine-3-carbonitrile CAS No. 36476-86-5

1-Benzhydrylazetidine-3-carbonitrile

Cat. No. B014777
CAS RN: 36476-86-5
M. Wt: 248.32 g/mol
InChI Key: IXMOEAHDRKNAAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzhydrylazetidine-3-carbonitrile and its derivatives involves multistep chemical processes. An efficient two-step synthesis process starts with commercially available 1-benzhydrylazetidin-3-ol reacting with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. Subsequent treatment with ammonium hydroxide/isopropanol under controlled conditions affords the titled compound as mono acetate salt in 72–84% yield (Li et al., 2006). Additionally, an improved one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol has been developed, minimizing impurity content and effectively enabling scale-up with high yield and purity (Reddy et al., 2010).

Molecular Structure Analysis

The molecular structure of derivatives similar to 1-Benzhydrylazetidine-3-carbonitrile has been elucidated using X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecules and provide insight into their configuration and potential reactivity. For example, the crystal structure determination of certain derivatives offers a deep understanding of the substituent effects on the overall molecular architecture (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

1-Benzhydrylazetidine-3-carbonitrile undergoes various chemical reactions, illustrating its reactivity and potential for functionalization. These reactions include transformations under acidic and basic conditions, interaction with electrophiles, and participation in multi-component reactions. These processes are crucial for the synthesis of novel derivatives with potential applications in various fields (Tanji et al., 1989).

Scientific Research Applications

  • Synthesis of Polysubstituted Indoles : It is utilized in synthesizing polysubstituted indole-2-carbonitriles through cross-coupling reactions, contributing to the development of complex organic molecules (Hrizi et al., 2021).

  • Preparation of Dihydrofuran Derivatives : The compound aids in synthesizing 4,5-dihydrofuran-3-carbonitriles containing heterocycles, indicating its role in creating structurally diverse molecules (Yılmaz et al., 2005).

  • Creation of Benzoimidazoquinazolines : It's used in the preparation of benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles via oxidative and nonoxidative C-N couplings, highlighting its importance in heterocyclic chemistry (Mirallai & Koutentis, 2015).

  • Synthesis of Lamellarins : The compound serves as a starting material for the one-pot synthesis of lamellarin U and lamellarin G trimethyl ether, demonstrating its utility in natural product synthesis (Liermann & Opatz, 2008).

  • Antimicrobial Applications : It has shown antimicrobial activity and is used in synthesizing various tetrahydropyrimido derivatives, suggesting its potential in pharmaceutical research (Elkholy & Morsy, 2006).

  • Synthesis of Pyrazolopyrimidine Derivatives : The compound is a novel and efficient method for synthesizing pyrazolo[3,4-d]pyrimidine derivatives with antibacterial activity, indicating its role in developing new antibacterial agents (Rostamizadeh et al., 2013).

  • Generation of Aromatized Products : It's used in generating aromatized products and reacting with aromatic aldehydes, showcasing its reactivity in various chemical transformations (Tanji et al., 1989).

  • Biological Activity Studies : 1-Benzhydrylazetidine-3-carbonitrile has shown better antibacterial and antifungal activities than some known antibiotics, indicating its potential in developing new antimicrobial agents (Loğoğlu et al., 2010).

Future Directions

There is no specific information available about the future directions of 1-Benzhydrylazetidine-3-carbonitrile.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

1-benzhydrylazetidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMOEAHDRKNAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381371
Record name 1-benzhydrylazetidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydrylazetidine-3-carbonitrile

CAS RN

36476-86-5
Record name 1-benzhydrylazetidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Diphenylmethyl)azetidine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 50 g (0.157 mol) of 1-benzhydryl-3-mesyloxyazetidine (J. Org. Chem. 1972, 37, 3953-3955) and 23.5 g (0.479 mol) of sodium cyanide in 340 ml of dimethylformamide and 43 ml of water is heated to 60° C. for 5 hours. The reaction mixture is left at ambient temperature overnight and is then poured into 2000 ml of water/ice. The solid product is recovered by filtration and is purified by being suspended in 800 ml of water and being filtered. The product thus obtained is dried and crystallized from isopropyl ether to obtain 20 g of 1-benzhydryl-3-azetidinecarbonitrile. M.p. 142°-146° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One
[Compound]
Name
water ice
Quantity
2000 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Water (7.2 ml) and sodium cyanate (3.48 g) were added to a solution of 1-benzhydryl-3-(methanesulfonyloxy)azetidine (7.52 g) in N,N-dimethylformamide (60 ml), followed by stirring at 65° C. for 9 hours. Water, sodium carbonate and ethyl acetate were added to the reaction mixture, which was partitioned. The aqueous layer was extracted with ethyl acetate. The organic layer was collected, washed with brine, and dried over anhydrous sodium sulfate. This was concentrated under reduced pressure, and the resultant crystals were suspended by addition of diethyl ether (10 ml). The crystals were collected by filtration, and washed with diethyl ether. This was dried under aeration to give the title compound (5.43 g, 92.3%) as pale yellow crystals.
Name
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
7.52 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92.3%

Synthesis routes and methods III

Procedure details

To a solution of 1.0 g. (2.54 mmoles) of 1-diphenylmethyl-3-toluenesulfonylazetidine in 10 ml of dimethylsulfoxide is added 547 mg (8.4 mmoles; 3.3 equivalents) of potassium cyanide, and the mixture is heated to 100° C. for 15 minutes. After cooling, the mixture is mixed with water and extracted with ether. The extract is washed with water, dried over sodium sulfate and evaporated under reduced pressure. The residue is dissolved in ether, treated with active carbon, and filtered. The filtrate is evaporated to yield 435 mg of 1-diphenylmethyl-3-cyanoazetidine having mp. 153° to 154° C. as needles in 69% yield. From the mother liquor, the same product having mp. 149° to 152° C. is obtained in 6.3% yield. Total yield is 75.3%. The product is recrystallized from ether to yield the pure product having mp. 158° to 159° C.
Name
1-diphenylmethyl-3-toluenesulfonylazetidine
Quantity
2.54 mmol
Type
reactant
Reaction Step One
Quantity
547 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2
Citations
F Fischer, M Hapke - European Journal of Organic Chemistry, 2018 - Wiley Online Library
… 5 (33 mg, 0.125 mmol) and 1-benzhydrylazetidine-3-carbonitrile (62 mg, 0.25 mmol, 2 equiv.… were identified as pure recovered 1-benzhydrylazetidine-3-carbonitrile starting material (40 …
AD Thompson, MP Huestis - The Journal of Organic Chemistry, 2013 - ACS Publications
Nucleophilic aromatic substitution of 2- or 4-cyanoazines with the anions derived from aliphatic α,α-disubstituted esters and nitriles leads to displacement of the cyanide function. …
Number of citations: 32 0-pubs-acs-org.brum.beds.ac.uk

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